Dup-721

Description

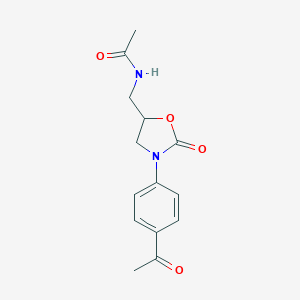

The exact mass of the compound 4-Acetylphenyloxooxazolidinylmethylacetamide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Oxazoles - Oxazolidinones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

N-[[3-(4-acetylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4/c1-9(17)11-3-5-12(6-4-11)16-8-13(20-14(16)19)7-15-10(2)18/h3-6,13H,7-8H2,1-2H3,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POXUJOYUVLWPQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N2CC(OC2=O)CNC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70908968 | |

| Record name | N-{[3-(4-Acetylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70908968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104421-21-8 | |

| Record name | 4-Acetylphenyloxooxazolidinylmethylacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104421218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{[3-(4-Acetylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70908968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of Dup-721 on Bacterial Ribosomes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dup-721, a member of the oxazolidinone class of antibiotics, exhibits potent antibacterial activity, particularly against Gram-positive organisms. This technical guide provides a comprehensive overview of the molecular mechanism by which this compound inhibits bacterial protein synthesis. By binding to the 50S ribosomal subunit, this compound interferes with a critical early step in the initiation of translation, ultimately leading to the cessation of bacterial growth. This document details the binding characteristics, inhibitory concentrations, and the precise molecular interactions of this compound with the bacterial ribosome. Furthermore, it outlines the experimental methodologies used to elucidate this mechanism and discusses known resistance pathways.

Introduction

The rise of antibiotic-resistant bacteria necessitates the continued exploration and understanding of novel antimicrobial agents. The oxazolidinones represent a unique class of synthetic antibiotics with a distinct mechanism of action, making them effective against multi-drug resistant strains. This compound, an early member of this class, has been instrumental in defining the therapeutic potential and molecular targets of oxazolidinones. This guide synthesizes the foundational research on this compound to provide a detailed understanding of its interaction with bacterial ribosomes.

Core Mechanism of Action: Inhibition of Protein Synthesis Initiation

This compound exerts its bacteriostatic effect by specifically inhibiting protein synthesis.[1][2][3] Unlike many other protein synthesis inhibitors that target the elongation phase, this compound acts at a very early stage of translation initiation.[1][2]

The primary mode of action of this compound is the disruption of the formation of the initiation complex at the start of protein synthesis.[1][2] Specifically, it prevents the binding of the initiator tRNA, fMet-tRNA, to the 30S ribosomal subunit in the presence of mRNA.[1][2] This action precedes the formation of the 70S initiation complex, a crucial step for the commencement of polypeptide chain synthesis.

While the direct binding target of oxazolidinones is the 50S ribosomal subunit, the inhibitory effect manifests in the context of the 30S initiation complex formation.[4][5] This suggests an allosteric mechanism where binding to the 50S subunit influences the functional competency of the 30S subunit during initiation.

Quantitative Data on this compound Activity

The inhibitory activity of this compound has been quantified in various bacterial species and in cell-free systems. The following tables summarize the key quantitative data available.

Table 1: 50% Inhibitory Concentrations (IC50) of this compound for Macromolecular Synthesis

| Bacterial Species | Macromolecule | IC50 (µg/mL) |

| Escherichia coli (membrane-defective strain PLB-3252) | Protein | 3.8[1][2] |

| RNA | >64[1][2] | |

| DNA | >64[1][2] | |

| Bacillus subtilis | Protein | 0.25[3] |

| RNA | >32[3] | |

| DNA | >32[3] |

Table 2: Ribosomal Subunit Binding Affinity of a Related Oxazolidinone (Eperezolid)

| Compound | Ribosomal Subunit | Dissociation Constant (Kd) |

| Eperezolid | E. coli 50S | ~20 µM[5] |

Visualization of the Mechanism of Action

The following diagrams illustrate the key steps in the mechanism of action of this compound.

Caption: Mechanism of this compound action on bacterial protein synthesis initiation.

Experimental Protocols

The following sections provide an overview of the methodologies used in the key experiments to determine the mechanism of action of this compound.

Pulse-Labeling for Macromolecular Synthesis Inhibition

This assay determines the specific inhibitory effect of a compound on the synthesis of major macromolecules (protein, RNA, and DNA).

-

Bacterial Strains: Bacillus subtilis or a membrane-permeable strain of Escherichia coli (e.g., PLB-3252) are typically used.

-

Radiolabeled Precursors:

-

Protein synthesis: 3H-leucine or 14C-leucine.

-

RNA synthesis: 3H-uridine or 14C-uridine.

-

DNA synthesis: 3H-thymidine or 14C-thymidine.

-

-

Procedure:

-

Bacterial cultures are grown to mid-logarithmic phase.

-

The culture is divided into aliquots, and various concentrations of this compound are added.

-

After a brief pre-incubation with the drug, the respective radiolabeled precursor is added to each aliquot.

-

The cultures are incubated for a short period (e.g., 5-10 minutes) to allow for incorporation of the label.

-

The incorporation is stopped by adding a cold, concentrated solution of trichloroacetic acid (TCA).

-

The TCA-precipitated material (containing the macromolecules) is collected by filtration.

-

The amount of radioactivity incorporated is measured using a scintillation counter.

-

The IC50 value is calculated as the drug concentration that inhibits 50% of the radiolabel incorporation compared to a no-drug control.

-

Caption: Experimental workflow for pulse-labeling assays.

In Vitro Translation Assay

This cell-free assay directly assesses the effect of a compound on the process of protein synthesis using isolated cellular components.

-

Components:

-

S30 extract (a crude extract of bacterial ribosomes and other translation factors).

-

mRNA template (e.g., MS2 bacteriophage RNA).

-

Amino acid mixture (including a radiolabeled amino acid like 35S-methionine).

-

Energy source (ATP, GTP).

-

Buffer system.

-

-

Procedure:

-

The S30 extract is prepared from a suitable bacterial strain (e.g., E. coli).

-

The reaction mixture is assembled with the S30 extract, mRNA, amino acids, and energy source.

-

This compound is added at various concentrations.

-

The reaction is incubated at 37°C to allow for protein synthesis.

-

The reaction is stopped, and the amount of newly synthesized, radiolabeled protein is quantified, typically by TCA precipitation and scintillation counting.

-

The effect of the drug on different stages of translation can be assessed by using different mRNA templates (e.g., synthetic polynucleotides that bypass the need for initiation factors).

-

Caption: Workflow for in vitro translation inhibition assays.

Ribosomal Binding Site

Studies on oxazolidinones, including footprinting and cross-linking experiments with analogs, have localized the binding site to the 50S ribosomal subunit.[6][7] Specifically, the binding pocket is located at the peptidyl transferase center (PTC).[6][7] This region is highly conserved and is responsible for catalyzing peptide bond formation.

Footprinting studies with other oxazolidinones have identified specific nucleotides in the 23S rRNA that are protected by the binding of the drug.[6] These nucleotides are located in Domain V of the 23S rRNA, a critical component of the PTC.[6] While specific footprinting data for this compound is not available, it is highly probable that it binds to a similar site.

Mechanisms of Resistance

Resistance to oxazolidinones, the class of antibiotics to which this compound belongs, primarily arises from modifications at the drug's target site on the ribosome. The most common mechanisms include:

-

Mutations in the 23S rRNA: Single point mutations in the central loop of Domain V of the 23S rRNA gene are the most frequently observed mechanism of resistance.[2][8] The G2576T mutation (in E. coli numbering) is a common mutation that confers resistance to linezolid, a later-generation oxazolidinone.[8]

-

Mutations in Ribosomal Proteins: Alterations in the ribosomal proteins L3 and L4, which are located near the PTC, have also been associated with reduced susceptibility to oxazolidinones.[1][2][3]

-

Acquisition of the cfr Gene: The cfr (chloramphenicol-florfenicol resistance) gene encodes an RNA methyltransferase that modifies an adenine residue (A2503) in the 23S rRNA.[2][8] This modification can confer resistance to multiple classes of antibiotics that bind to the PTC, including oxazolidinones.

References

- 1. Differences in oxazolidinone resistance mechanisms and small colony variants emergence of Staphylococcus aureus induced in an in vitro resistance development model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. iris.univpm.it [iris.univpm.it]

- 4. The Oxazolidinone Linezolid Inhibits Initiation of Protein Synthesis in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The oxazolidinone eperezolid binds to the 50S ribosomal subunit and competes with binding of chloramphenicol and lincomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ribosomal RNA is the target for oxazolidinones, a novel class of translational inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Oxazolidinone Antibiotics Target the P Site on Escherichia coli Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Linezolid Resistance in Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Dup-721: A Novel Oxazolidinone Antibacterial Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dup-721, a member of the oxazolidinone class of antibiotics, has demonstrated significant promise as a therapeutic agent against a range of Gram-positive bacteria, including multi-drug resistant strains. Its unique mechanism of action, targeting the initiation of bacterial protein synthesis, distinguishes it from many other classes of antibiotics and makes it a subject of considerable interest in the field of antimicrobial drug development. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies used to characterize this compound.

Chemical Structure and Properties

This compound is chemically known as N-[[3-(4-acetylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide. Its fundamental properties are summarized in the table below.

| Property | Value |

| IUPAC Name | N-[[3-(4-acetylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide |

| Molecular Formula | C₁₄H₁₆N₂O₄ |

| Molecular Weight | 276.29 g/mol |

| CAS Number | 104421-21-8 |

| Canonical SMILES | CC(=O)Nc1ccc(cc1)N2C(=O)OC(C2)CNC(=O)C |

| InChI Key | POXUJOYUVLWPQN-UHFFFAOYSA-N |

Mechanism of Action: Inhibition of Bacterial Protein Synthesis Initiation

This compound exerts its antibacterial effect by inhibiting a very early and essential step in bacterial protein synthesis: the formation of the initiation complex. This complex is a prerequisite for the ribosome to begin translating messenger RNA (mRNA) into protein.

The initiation of protein synthesis in bacteria involves the assembly of the 30S ribosomal subunit, mRNA, and the initiator tRNA, N-formylmethionyl-tRNA (fMet-tRNA), along with initiation factors (IFs) IF1, IF2, and IF3.[1][2][3] this compound's primary action is to prevent the formation of the ternary complex consisting of the 30S ribosomal subunit, mRNA, and fMet-tRNA.[1][2] This blockade effectively halts protein synthesis before it can even begin, leading to a bacteriostatic effect.

In Vitro and In Vivo Efficacy

This compound has demonstrated a potent and broad spectrum of activity against various Gram-positive bacteria, including strains resistant to other antibiotics.

In Vitro Activity

The in vitro activity of this compound is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.

| Organism | MIC₉₀ (µg/mL) |

| Staphylococcus aureus | 1.0 - 4.0 |

| Methicillin-resistant S. aureus (MRSA) | 1.0 - 4.0 |

| Streptococcus pneumoniae | 4.0 |

| Enterococcus faecalis | 2.0 |

| Bacteroides fragilis | 4.0 - 8.0 |

In Vivo Activity

In vivo studies in murine infection models have demonstrated the efficacy of this compound in treating systemic bacterial infections.

| Infection Model (Mouse) | 50% Effective Dose (ED₅₀) (mg/kg) |

| Staphylococcus aureus | 2.0 - 10.0 |

| Streptococcus pyogenes | 2.0 - 10.0 |

Experimental Protocols

The characterization of this compound's mechanism of action and efficacy relies on a series of well-established experimental protocols.

Pulse-Labeling for Protein Synthesis Inhibition

This technique is used to assess the effect of a compound on the rate of protein synthesis in whole bacterial cells.

Principle: Actively growing bacterial cells are briefly exposed ("pulsed") with a radiolabeled amino acid. The amount of radioactivity incorporated into newly synthesized proteins is then measured. A reduction in incorporation in the presence of the test compound indicates inhibition of protein synthesis.

Detailed Protocol:

-

Bacterial Culture: Grow a culture of the test bacterium (e.g., Bacillus subtilis or a permeable strain of Escherichia coli) in a suitable broth medium to the mid-logarithmic phase of growth.

-

Compound Incubation: Aliquot the bacterial culture into tubes and add this compound at various concentrations. Include a no-drug control. Incubate for a short period (e.g., 10-15 minutes) at 37°C with shaking.

-

Pulse Labeling: Add a radiolabeled amino acid (e.g., [³H]-leucine or [³⁵S]-methionine) to each tube and incubate for a short pulse period (e.g., 1-5 minutes).

-

Stopping the Reaction: Terminate the incorporation of the radiolabeled amino acid by adding an excess of cold (unlabeled) amino acid and rapidly chilling the tubes on ice.

-

Protein Precipitation: Precipitate the proteins by adding an equal volume of cold 10% trichloroacetic acid (TCA).

-

Washing: Collect the precipitated protein by filtration or centrifugation and wash several times with cold 5% TCA to remove any unincorporated radiolabeled amino acid.

-

Quantification: Measure the radioactivity of the precipitated protein using a scintillation counter.

-

Data Analysis: Calculate the percentage of protein synthesis inhibition for each concentration of this compound compared to the no-drug control.

Cell-Free Translation Inhibition Assay

This in vitro assay directly measures the effect of a compound on the translational machinery (ribosomes, tRNAs, etc.) isolated from bacteria.

Principle: A cell-free extract containing all the necessary components for protein synthesis is prepared from bacteria. A specific mRNA template is added to this system, and the amount of protein produced is measured. A decrease in protein production in the presence of the test compound indicates direct inhibition of the translation process.

Detailed Protocol:

-

Preparation of S30 Extract:

-

Grow a large culture of E. coli to the mid-log phase.

-

Harvest the cells by centrifugation and wash them with a buffer.

-

Lyse the cells using a French press or sonication.

-

Centrifuge the lysate at 30,000 x g to remove cell debris, yielding the S30 supernatant.

-

Pre-incubate the S30 extract to degrade endogenous mRNA and DNA.

-

-

Translation Reaction:

-

Set up reaction tubes containing the S30 extract, a buffer system with ATP and GTP, an amino acid mixture (including a radiolabeled amino acid), and an mRNA template (e.g., MS2 phage RNA).

-

Add this compound at various concentrations to the reaction tubes.

-

Incubate the reactions at 37°C for a set period (e.g., 30-60 minutes).

-

-

Measurement of Protein Synthesis:

-

Stop the reaction and precipitate the newly synthesized, radiolabeled protein using TCA.

-

Collect and wash the precipitate as described in the pulse-labeling protocol.

-

Quantify the radioactivity to determine the amount of protein synthesized.

-

-

Data Analysis: Determine the IC₅₀ value of this compound, which is the concentration that inhibits protein synthesis by 50%.

Conclusion

This compound represents a significant development in the search for novel antibacterial agents. Its distinct mechanism of action, targeting the initiation of protein synthesis, provides a valuable alternative to combat the growing threat of antibiotic resistance. The data presented in this guide underscore its potential as a therapeutic agent, and the detailed experimental protocols provide a foundation for further research and development in the field of oxazolidinone antibiotics. The continued investigation of compounds like this compound is crucial for addressing the challenges of infectious diseases in the 21st century.

References

The Dup-721 Antibiotic Class: A Technical Guide for Drug Development Professionals

Introduction

Dup-721, a member of the oxazolidinone class of synthetic antibiotics, represents a significant development in the ongoing search for novel antimicrobial agents. Active primarily against a range of Gram-positive bacteria, including multi-drug resistant strains, this compound and its analogs have been the subject of considerable research. This technical guide provides an in-depth overview of the this compound class, including its mechanism of action, spectrum of activity, and the experimental protocols used in its evaluation. The information is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new antibiotics.

Core Mechanism of Action: Inhibition of Protein Synthesis Initiation

The primary antibacterial effect of this compound is achieved through the inhibition of bacterial protein synthesis at a very early stage.[1][2] Unlike many other protein synthesis inhibitors that interfere with peptide chain elongation or termination, this compound specifically targets the initiation phase.[2][3] It binds to the 50S ribosomal subunit, which prevents the formation of the initiation complex, a crucial first step in protein synthesis.[4] This unique mechanism of action means there is no cross-resistance with other classes of antibiotics that also target protein synthesis.[5]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the mechanism of action of this compound in inhibiting bacterial protein synthesis initiation.

Caption: Mechanism of this compound action.

In Vitro and In Vivo Activity

This compound has demonstrated potent activity against a variety of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[6][7] Its efficacy extends to streptococci and Bacteroides fragilis.[8][9] The predominantly bacteriostatic action of this compound has been noted in several studies.[6][7] In vivo studies in mice have shown that this compound is protective against staphylococcal and streptococcal infections when administered orally or parenterally.[8][9]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound's activity.

Table 1: In Vitro Minimum Inhibitory Concentrations (MIC) of this compound

| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| Staphylococcus aureus | 2.0 | 2.0 | [5][10] |

| Methicillin-Resistant S. aureus (MRSA) | 2.0 | 4.0 | [10] |

| Staphylococcus epidermidis | 2.0 | 4.0 | [10] |

| Streptococcus pyogenes | 0.5 | 1.0 | [10] |

| Streptococcus pneumoniae | 0.5 | 1.0 | [10] |

| Enterococcus faecalis | 2.0 | 4.0 | [5][10] |

| Enterococcus faecium | 2.0 | 4.0 | [10] |

| Bacteroides fragilis | 4.0 | 4.0 | [8][9] |

Table 2: 50% Inhibitory Concentration (IC50) of this compound for Macromolecular Synthesis

| Macromolecule | IC50 (µg/mL) | Bacterial Strain | Reference(s) |

| Protein Synthesis | 0.25 | Bacillus subtilis | [2][3] |

| Protein Synthesis | 3.8 | Escherichia coli PLB-3252 | [1][4] |

| RNA Synthesis | > 32 | Bacillus subtilis | [2][3] |

| DNA Synthesis | > 32 | Bacillus subtilis | [2][3] |

| RNA Synthesis | > 64 | Escherichia coli PLB-3252 | [1][4] |

| DNA Synthesis | > 64 | Escherichia coli PLB-3252 | [1][4] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of novel antibiotic candidates. The following sections outline the key experimental protocols used in the evaluation of the this compound class of antibiotics.

Minimum Inhibitory Concentration (MIC) Determination

The MIC, the lowest concentration of an antimicrobial agent that prevents visible bacterial growth, is a fundamental measure of antibiotic efficacy. The broth microdilution method is a standard procedure for determining the MIC.

Protocol: Broth Microdilution MIC Assay

-

Preparation of Bacterial Inoculum:

-

From an overnight culture on a non-selective agar plate, select several morphologically similar colonies.

-

Suspend the colonies in a suitable broth (e.g., Mueller-Hinton Broth) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[9]

-

-

Preparation of Antibiotic Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Perform serial two-fold dilutions of the stock solution in broth to create a range of concentrations to be tested.

-

-

Inoculation and Incubation:

-

Dispense equal volumes of the antibiotic dilutions into the wells of a microtiter plate.

-

Add the prepared bacterial inoculum to each well.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubate the plate at 35-37°C for 16-20 hours.

-

-

Interpretation of Results:

-

The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.[9]

-

Pulse-Labeling Assay for Protein Synthesis Inhibition

Pulse-labeling studies are used to specifically measure the rate of protein synthesis and the inhibitory effect of a compound.

Protocol: Pulse-Labeling with ³⁵S-Methionine

-

Bacterial Culture and Treatment:

-

Grow a bacterial culture to the mid-logarithmic phase in a minimal medium.

-

Add this compound at various concentrations to the cultures and incubate for a defined period.

-

-

Pulse Labeling:

-

Add a radioactive amino acid, typically ³⁵S-methionine, to each culture for a short period (e.g., 1-5 minutes) to label newly synthesized proteins.[6]

-

-

Chase and Precipitation:

-

Stop the labeling by adding an excess of non-radioactive methionine (a "chase").

-

Precipitate the total protein from the cells using an agent like trichloroacetic acid (TCA).

-

-

Quantification:

-

Wash the protein precipitates to remove unincorporated radioactive amino acids.

-

Measure the radioactivity of the precipitated protein using a scintillation counter. The amount of incorporated radioactivity is directly proportional to the rate of protein synthesis.

-

Bacterial Cell-Free Protein Synthesis Assay

Cell-free systems allow for the direct assessment of an antibiotic's effect on the translational machinery without the complexities of a living cell.

Protocol: S30 Extract Cell-Free Protein Synthesis

-

Preparation of S30 Extract:

-

Grow a bacterial culture (e.g., E. coli) to the mid-log phase.

-

Harvest and wash the cells.

-

Lyse the cells using a method such as sonication or high-pressure homogenization to release the cellular contents.

-

Centrifuge the lysate at 30,000 x g to remove cell debris, resulting in the S30 extract which contains the necessary components for translation.

-

-

Cell-Free Reaction:

-

Combine the S30 extract with a reaction mixture containing amino acids, an energy source (ATP, GTP), salts, and a DNA template (a plasmid encoding a reporter protein like GFP).

-

Add varying concentrations of this compound to the reaction mixtures.

-

-

Incubation and Analysis:

-

Incubate the reactions at 37°C for a set period (e.g., 1-2 hours).

-

Analyze the amount of protein produced, for instance, by measuring the fluorescence of the reporter protein or by SDS-PAGE and autoradiography if a radiolabeled amino acid was included.

-

Experimental Workflow Visualization

The following diagram outlines the general workflow for investigating the mechanism of action of a novel antibiotic like this compound.

Caption: Experimental workflow for mechanism of action studies.

Conclusion

The this compound class of oxazolidinone antibiotics holds significant promise due to its novel mechanism of action and its effectiveness against challenging Gram-positive pathogens. A thorough understanding of its biochemical and microbiological properties, facilitated by the detailed experimental protocols outlined in this guide, is essential for the continued development of this and other new antibiotic classes. The provided data and methodologies offer a solid foundation for researchers and drug development professionals working to address the critical need for new antimicrobial therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. The mechanism of action of DuP 721, a new antibacterial agent: effects on macromolecular synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of action of DuP 721: inhibition of an early event during initiation of protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment [scirp.org]

- 6. researchgate.net [researchgate.net]

- 7. In-vitro microbiological activities of DuP 105 and DuP 721, novel synthetic oxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro evaluation of DuP 105 and DuP 721, two new oxazolidinone antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on (S)-N-((3-(4-acetylphenyl)-2-oxooxazolidin-5-yl)methyl)acetamide and its Analogue DuP 721

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties of the oxazolidinone antibacterial agent (S)-N-((3-(4-acetylphenyl)-2-oxooxazolidin-5-yl)methyl)acetamide and its well-studied analogue, DuP 721. Due to the limited availability of specific data for the (S)-enantiomer, this guide leverages the extensive research conducted on DuP 721, a closely related p-acetylphenyloxooxazolidinylmethylacetamide, to provide a thorough understanding of its chemical, pharmacological, and mechanistic attributes.

Chemical and Physical Properties

Table 1: Chemical and Physical Properties of Related Oxazolidinones

| Property | Value (for DuP 721 or analogous structures) | Reference |

| Molecular Formula | C13H14N2O4 | Inferred |

| Molecular Weight | 262.26 g/mol | Inferred |

| Appearance | Likely a solid | General for oxazolidinones |

| Solubility | Expected to have limited aqueous solubility | General for oxazolidinones |

| Stereochemistry | (S)-enantiomer at C-5 of the oxazolidinone ring | User Request |

Pharmacological Properties

DuP 721, a representative of the oxazolidinone class, demonstrates a potent and broad spectrum of activity against various Gram-positive bacteria, including strains resistant to other antibiotic classes.

In Vitro Antibacterial Activity

The in vitro efficacy of DuP 721 has been evaluated against a range of clinically relevant pathogens. The Minimum Inhibitory Concentration (MIC) is a key measure of its antibacterial potency.

Table 2: In Vitro Activity (MIC90) of DuP 721 Against Various Bacterial Strains

| Bacterial Strain | MIC90 (µg/mL) |

| Staphylococcal isolates | 1 to 4 |

| Group D streptococci | 4 |

| Bacteroides fragilis isolates | 4 |

MIC90: The minimum concentration required to inhibit the growth of 90% of the tested strains.

In Vivo Efficacy

DuP 721 has demonstrated significant protective effects in murine models of bacterial infections when administered orally or parenterally.

Table 3: In Vivo Efficacy (ED50) of DuP 721 in Mouse Infection Models

| Infection Model | ED50 (mg/kg) |

| Staphylococcal infections | 2 to 10 |

| Streptococcal infections | 2 to 10 |

ED50: The dose that is effective in 50% of the tested population.

Mechanism of Action

Oxazolidinones, including DuP 721, exert their antibacterial effect by inhibiting bacterial protein synthesis at a very early stage.[1] This unique mechanism of action is distinct from other classes of protein synthesis inhibitors.

The primary target of oxazolidinones is the 50S ribosomal subunit. By binding to the P site on the 50S subunit, they prevent the formation of the initiation complex, a crucial step for the commencement of protein synthesis.[2] Specifically, DuP 721 has been shown to inhibit protein synthesis with an IC50 of 0.25 µg/mL, while having minimal effect on DNA and RNA synthesis.[1] This targeted action precedes the elongation of the peptide chain.[1]

References

Dup-721: A Technical Guide to its Antibacterial Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dup-721, a member of the oxazolidinone class of synthetic antibiotics, exhibits a potent and targeted spectrum of activity primarily against Gram-positive bacteria, including multidrug-resistant strains. Its unique mechanism of action, involving the inhibition of a very early step in bacterial protein synthesis, distinguishes it from many other antibiotic classes. This document provides a comprehensive overview of the antibacterial spectrum of this compound, supported by quantitative in-vitro activity data. Detailed experimental methodologies for determining antimicrobial susceptibility are described, and the mechanism of action is visually represented through a logical workflow diagram. This guide is intended to serve as a technical resource for researchers and professionals involved in the discovery and development of novel antibacterial agents.

In-Vitro Antibacterial Spectrum of Activity

This compound demonstrates significant in-vitro activity against a wide range of clinically important Gram-positive pathogens. Its efficacy extends to strains resistant to other classes of antibiotics, such as methicillin-resistant Staphylococcus aureus (MRSA). The primary measure of in-vitro activity is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Quantitative Susceptibility Data

The following tables summarize the MIC data for this compound against various Gram-positive bacteria. MIC values are presented as MIC₅₀ and MIC₉₀, representing the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 1: In-Vitro Activity of this compound against Staphylococcus species

| Organism (No. of Isolates) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Staphylococcus aureus | 1.0 - 2.0 | 2.0 - 4.0 |

| Methicillin-Resistant S. aureus (MRSA) | 1.0 - 2.0 | 2.0 - 4.0 |

| Staphylococcus epidermidis | 1.0 | 4.0 |

| Staphylococcus saprophyticus | 1.0 | 1.0 |

Table 2: In-Vitro Activity of this compound against Streptococcus species

| Organism (No. of Isolates) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Streptococcus pneumoniae | 0.5 - 1.0 | 1.0 - 4.0 |

| Penicillin-Resistant S. pneumoniae | 1.0 | 4.0 |

| Streptococcus pyogenes (Group A) | 0.5 | 1.0 |

| Streptococcus agalactiae (Group B) | 1.0 | 2.0 |

| Viridans Group Streptococci | 1.0 | 4.0 |

Table 3: In-Vitro Activity of this compound against Enterococcus species

| Organism (No. of Isolates) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Enterococcus faecalis | 2.0 | 4.0 |

| Enterococcus faecium | 2.0 | 4.0 |

Note: this compound is generally inactive against most Gram-negative bacteria and yeasts, with MICs often exceeding 100 µg/mL[1]. The compound has shown some activity against Bacteroides fragilis[1][2][3].

Mechanism of Action: Inhibition of Protein Synthesis Initiation

This compound exerts its antibacterial effect by targeting a very early and critical stage of bacterial protein synthesis.[4][5] It specifically inhibits the formation of the initiation complex, a crucial step for the ribosome to begin translating messenger RNA (mRNA) into protein.[4] Pulse-labeling studies have shown that this compound selectively inhibits protein synthesis, with a 50% inhibitory concentration (IC50) of 0.25 µg/mL in Bacillus subtilis, while having minimal effect on DNA and RNA synthesis at concentrations greater than 32 µg/mL.[6]

The following diagram illustrates the logical workflow of this compound's mechanism of action.

Caption: Logical workflow of this compound's inhibition of protein synthesis initiation.

Experimental Protocols

The in-vitro activity data for this compound is primarily generated through standardized antimicrobial susceptibility testing methods. The following sections detail the typical protocols for broth microdilution and agar dilution, which are commonly used to determine the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method for MIC Determination

This method involves preparing serial dilutions of the antimicrobial agent in a liquid growth medium in a microtiter plate.

3.1.1. Materials

-

This compound analytical powder

-

Appropriate solvent for this compound (e.g., dimethyl sulfoxide)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial isolates for testing

-

0.5 McFarland turbidity standard

-

Sterile saline or broth for inoculum preparation

-

Incubator (35°C ± 2°C)

3.1.2. Procedure

-

Preparation of this compound Stock Solution: A stock solution of this compound is prepared by dissolving the analytical powder in a suitable solvent to a known high concentration.

-

Preparation of Microtiter Plates: Two-fold serial dilutions of the this compound stock solution are prepared in CAMHB directly in the wells of a 96-well microtiter plate to achieve the desired final concentration range. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included on each plate.

-

Inoculum Preparation: Several colonies of the test bacterium from a fresh agar plate are suspended in sterile saline or broth. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Inoculation: The prepared microtiter plates are inoculated with the standardized bacterial suspension.

-

Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading of Results: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the organism.

Agar Dilution Method for MIC Determination

In this method, the antimicrobial agent is incorporated into an agar medium at various concentrations, which are then inoculated with the test organisms.

3.2.1. Materials

-

This compound analytical powder

-

Appropriate solvent for this compound

-

Mueller-Hinton Agar (MHA)

-

Petri dishes

-

Bacterial isolates for testing

-

0.5 McFarland turbidity standard

-

Sterile saline or broth for inoculum preparation

-

Inoculum replicating apparatus (e.g., Steers replicator)

-

Incubator (35°C ± 2°C)

3.2.2. Procedure

-

Preparation of this compound Stock Solution: A stock solution of this compound is prepared as described for the broth microdilution method.

-

Preparation of Agar Plates: Molten MHA is cooled to 45-50°C. Appropriate volumes of the this compound stock solution are added to the molten agar to create a series of plates with two-fold dilutions of the antibiotic. The agar is then poured into sterile Petri dishes and allowed to solidify. A control plate containing no antibiotic is also prepared.

-

Inoculum Preparation: A bacterial suspension is prepared and standardized to a 0.5 McFarland turbidity as described previously. This is further diluted to achieve a final inoculum of approximately 10⁴ CFU per spot.

-

Inoculation: The surfaces of the agar plates are inoculated with the standardized bacterial suspensions using an inoculum replicating apparatus, which delivers a defined volume of each bacterial suspension to a specific location on the agar.

-

Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours.

-

Reading of Results: The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism, disregarding a single colony or a faint haze.

Quality Control

For both methods, quality control is performed using reference bacterial strains with known MIC values for the antimicrobial agent being tested (e.g., Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212). The results are considered valid only if the MICs for the quality control strains fall within the established acceptable ranges.

Summary and Conclusion

This compound is a potent antibacterial agent with a focused spectrum of activity against Gram-positive bacteria, including strains that are resistant to other commonly used antibiotics. Its mechanism of action, the inhibition of protein synthesis at the initiation stage, represents a significant target for antibacterial drug development. The quantitative data presented in this guide, along with the detailed experimental protocols, provide a valuable resource for researchers and professionals in the field of infectious diseases and antimicrobial drug discovery. Further investigation into the clinical efficacy and safety of this compound and other oxazolidinones is warranted to address the ongoing challenge of antimicrobial resistance.

References

- 1. In-vitro microbiological activities of DuP 105 and DuP 721, novel synthetic oxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oxazolidinones, a new class of synthetic antibacterial agents: in vitro and in vivo activities of DuP 105 and DuP 721 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of action of DuP 721: inhibition of an early event during initiation of protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Mechanism of action of DuP 721: inhibition of an early event during initiation of protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

In Vitro Activity of Dup-721: A Technical Overview for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the in vitro activity of Dup-721, a member of the oxazolidinone class of synthetic antibacterial agents. The following sections present a comprehensive summary of its efficacy against a range of Gram-positive bacteria, detailed experimental protocols for assessing its activity, and a visual representation of its mechanism of action.

Quantitative Antimicrobial Activity

This compound has demonstrated significant in vitro activity against a wide spectrum of Gram-positive bacteria, including strains resistant to other classes of antibiotics.[1][2][3] The tables below summarize the Minimum Inhibitory Concentration (MIC) data for this compound against various clinically relevant Gram-positive pathogens. The MIC is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation.

Table 1: In Vitro Activity of this compound Against Staphylococci

| Bacterial Species | No. of Strains | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Staphylococcus aureus (including methicillin-resistant strains) | 167 | 2.0 - 4.0 | 1.0 - 4.0 | 1.1 - 16 |

| Staphylococcus epidermidis | Not Specified | Not Specified | 1.0 | Not Specified |

| Coagulase-negative staphylococci | Not Specified | Not Specified | 1.0 | Not Specified |

Data compiled from multiple sources.[1][2][4][5]

Table 2: In Vitro Activity of this compound Against Streptococci and Other Gram-Positive Bacteria

| Bacterial Species | No. of Strains | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Streptococcus faecalis (Group D) | Not Specified | Not Specified | 4.0 | Not Specified |

| Beta-hemolytic streptococci (Group A) | Not Specified | Not Specified | 0.5 | Not Specified |

| Hemolytic streptococci (Groups A, B, C, F, G) | Not Specified | Not Specified | ≤1.0 | Not Specified |

| Viridans group streptococci | Not Specified | Not Specified | 2.0 | Not Specified |

| Penicillin-resistant Streptococcus pneumoniae | Not Specified | Not Specified | 4.0 | Not Specified |

| Listeria monocytogenes | Not Specified | Inhibited | Not Specified | Not Specified |

| Corynebacterium group JK | Not Specified | Inhibited | Not Specified | Not Specified |

Data compiled from multiple sources.[1][4][5][6]

Mechanism of Action: Inhibition of Protein Synthesis

This compound exerts its antibacterial effect by inhibiting bacterial protein synthesis.[6][7] Pulse labeling studies in Bacillus subtilis have shown that this compound specifically inhibits protein synthesis, with a 50% inhibitory concentration (IC₅₀) of 0.25 µg/mL, while having minimal effect on DNA and RNA synthesis at concentrations up to 32 µg/mL.[7] Unlike other protein synthesis inhibitors such as chloramphenicol, tetracycline, and hygromycin B, this compound does not inhibit the peptide chain elongation process in cell-free systems.[7] This suggests that its mechanism of action targets a step preceding peptide chain elongation in the bacterial ribosome.[7]

Caption: this compound inhibits bacterial protein synthesis at the initiation stage.

Experimental Protocols

The following section outlines the methodologies employed in the in vitro evaluation of this compound.

Minimum Inhibitory Concentration (MIC) Determination by Agar Dilution

The agar dilution method was a primary technique used to determine the MIC of this compound against various bacterial strains.[8]

1. Media Preparation:

-

Mueller-Hinton agar (MHA) was the standard medium for facultative anaerobic organisms.[8]

-

For fastidious organisms like beta-hemolytic streptococci, MHA was supplemented with 5% lysed horse blood.[8]

2. Antibiotic Plate Preparation:

-

A stock solution of this compound was prepared.

-

Serial twofold dilutions of this compound were made and added to molten MHA to achieve the desired final concentrations.

-

The agar was then poured into petri dishes and allowed to solidify.

-

A control plate containing no antibiotic was also prepared.

3. Inoculum Preparation:

-

Bacterial strains were grown overnight in a suitable broth medium.

-

The turbidity of the bacterial suspension was adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1 x 10⁸ colony-forming units (CFU)/mL.

-

The standardized inoculum was then diluted to yield a final concentration for inoculation.

4. Inoculation:

-

A multipoint inoculator was used to deliver a standardized volume of each bacterial suspension onto the surface of the agar plates, starting with the control plate and then progressing from the lowest to the highest antibiotic concentration.

5. Incubation:

-

The inoculated plates were incubated at 35-37°C for 18-24 hours under appropriate atmospheric conditions.

6. MIC Determination:

-

The MIC was recorded as the lowest concentration of this compound that completely inhibited the visible growth of the bacteria.

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) using the agar dilution method.

Bacterial Strains

The bacterial strains utilized in these studies were primarily clinical isolates obtained from various medical centers, ensuring the clinical relevance of the susceptibility data.[8] Reference strains from collections such as the American Type Culture Collection (ATCC) were also included for quality control.[8]

This guide provides a foundational understanding of the in vitro profile of this compound. For further detailed analysis, consulting the primary research articles is recommended.

References

- 1. Oxazolidinones, a new class of synthetic antibacterial agents: in vitro and in vivo activities of DuP 105 and DuP 721 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In-vitro microbiological activities of DuP 105 and DuP 721, novel synthetic oxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Comparative in vitro activity of the new oxazolidinones DuP 721 and DuP 105 against staphylococci and streptococci - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro activities of two oxazolidinone antimicrobial agents, DuP 721 and DuP 105 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Activity and mechanism of action of DuP 105 and DuP 721, new oxazolidinone compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The mechanism of action of DuP 721, a new antibacterial agent: effects on macromolecular synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

The Efficacy of Dup-721 Against Anaerobic Bacteria: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effectiveness of Dup-721, an oxazolidinone antibiotic, against a range of anaerobic bacteria. The document summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of key processes to offer a comprehensive resource for the scientific community.

Executive Summary

This compound, a member of the oxazolidinone class of antibiotics, demonstrates notable in vitro activity against a variety of anaerobic bacteria. Its primary mechanism of action involves the inhibition of bacterial protein synthesis at the initiation phase, a distinct pathway that confers effectiveness against strains resistant to other antibiotic classes. This guide consolidates the available data on the susceptibility of key anaerobic genera to this compound and related oxazolidinones, outlines the standardized methodologies for assessing this activity, and visually represents the compound's mode of action and the experimental workflow for its evaluation.

Quantitative Susceptibility Data

The in vitro efficacy of this compound and other oxazolidinones against anaerobic bacteria is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. The following tables summarize the available MIC data for this compound and the broader oxazolidinone class against clinically relevant anaerobic bacteria.

Table 1: In Vitro Activity of this compound Against Bacteroides fragilis

| Antibiotic | Number of Strains | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| This compound | - | - | 8 | - |

| Mean MIC | Multiple | 8.3 | - | - |

Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively.

Table 2: In Vitro Activity of Oxazolidinones Against Various Anaerobic Bacteria

| Organism | Antibiotic | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference |

| Bacteroides spp. | Linezolid | - | - | - | 2-8 | [1] |

| Clostridium spp. | Linezolid/Eperezolid | - | - | - | ≤0.25-8 | [1] |

| Clostridium difficile | Linezolid | 7 | - | - | ≥16 | [1] |

| Fusobacterium spp. | Linezolid/Eperezolid | - | - | - | ≤0.25-0.5 | [1] |

| Fusobacterium necrophorum | Linezolid | 34 | - | 0.25 | - | [2][3] |

| Fusobacterium nucleatum | Linezolid | 20 | - | 0.25 | - | [2][3] |

| Fusobacterium varium | Linezolid | 18 | - | 0.75 | - | [2][3] |

| Fusobacterium mortiferum | Linezolid | 8 | - | 0.19 | - | [2][3] |

| Peptostreptococcus spp. | Linezolid/Eperezolid | - | - | - | ≤0.25-1 | [1] |

Mechanism of Action

This compound, like other oxazolidinones, exerts its antibacterial effect by inhibiting a very early stage of bacterial protein synthesis.[4][5] It binds to the 50S ribosomal subunit and prevents the formation of the initiation complex, which is a crucial step for the translation of messenger RNA (mRNA) into proteins. Specifically, it is believed to interfere with the binding of the initiator fMet-tRNA to the ribosome.[4][5] This unique mechanism means there is no cross-resistance with other protein synthesis inhibitors that act on different steps of the process.

Figure 1: Mechanism of action of this compound.

Experimental Protocols

The determination of the in vitro activity of this compound against anaerobic bacteria is performed using standardized methods, primarily the agar dilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Agar Dilution Susceptibility Testing

This method is considered the gold standard for susceptibility testing of anaerobic bacteria.

-

Media Preparation: Brucella agar supplemented with hemin, vitamin K1, and 5% laked sheep blood is prepared.

-

Antibiotic Dilution Series: A series of agar plates containing twofold dilutions of this compound are prepared. A control plate with no antibiotic is also included.

-

Inoculum Preparation: A standardized inoculum of the test anaerobic bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is typically done by suspending colonies from a 24-48 hour culture in a suitable broth.

-

Inoculation: The surfaces of the agar plates are inoculated with the bacterial suspension using a multipoint replicator.

-

Incubation: The plates are incubated under anaerobic conditions at 35-37°C for 48 hours.

-

Reading Results: The MIC is recorded as the lowest concentration of this compound that completely inhibits the visible growth of the bacterium.

Figure 2: Workflow for agar dilution susceptibility testing.

Discussion

The available data indicates that this compound possesses significant in vitro activity against a range of anaerobic bacteria, particularly Gram-positive anaerobes and the Gram-negative Bacteroides fragilis group. The broader oxazolidinone class, represented by linezolid, also demonstrates good activity against Fusobacterium and Peptostreptococcus species. This positions this compound as a potentially valuable agent in the treatment of anaerobic and mixed anaerobic/aerobic infections. Its unique mechanism of action, inhibiting protein synthesis at the initiation stage, makes it an attractive option, especially in cases where resistance to other antibiotic classes is a concern.

Conclusion

This compound is an effective inhibitor of a range of anaerobic bacteria in vitro. Its potent activity, coupled with a novel mechanism of action, underscores its potential as a therapeutic agent for anaerobic infections. Further clinical investigation is warranted to fully elucidate its in vivo efficacy and clinical utility. This technical guide provides a foundational understanding for researchers and drug development professionals working on the advancement of new antimicrobial agents.

References

- 1. In vitro activity of linezolid and eperezolid, two novel oxazolidinone antimicrobial agents, against anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. In vitro activity of linezolid against clinical isolates of Fusobacterium spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of action of DuP 721: inhibition of an early event during initiation of protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of action of DuP 721: inhibition of an early event during initiation of protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of Dup-721: An In-Depth Technical Guide to its Inhibition of Bacterial Protein Synthesis Initiation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dup-721, a member of the oxazolidinone class of synthetic antibacterial agents, exhibits potent activity primarily against Gram-positive bacteria, including multi-drug resistant strains.[1][2] Its unique mode of action, which distinguishes it from many other classes of antibiotics, involves the specific inhibition of a very early and critical stage of bacterial protein synthesis: the initiation phase. This technical guide provides a comprehensive overview of the mechanism of this compound, detailing its effects on macromolecular synthesis, its specific target within the bacterial ribosome, and the experimental methodologies used to elucidate its function.

Mechanism of Action: Targeting the Initiation Complex

The primary antibacterial effect of this compound stems from its ability to selectively halt protein synthesis. Pulse-labeling studies in both Bacillus subtilis and a membrane-defective strain of Escherichia coli (PLB-3252) have demonstrated that this compound potently inhibits the incorporation of amino acids into proteins, while having a significantly lesser effect on DNA and RNA synthesis.[1][3][4] This specificity points towards a direct interaction with the translational machinery.

Further investigations using cell-free systems have pinpointed the exact stage of protein synthesis that is inhibited. This compound does not impede peptide chain elongation or termination.[3] However, cell extracts prepared from bacteria growth-arrested with this compound show a marked defect in initiation-dependent polypeptide synthesis when directed by a natural mRNA template, such as that from the MS2 bacteriophage.[1][2][4] Conversely, these extracts remain competent in polypeptide synthesis that is dependent on fMet-tRNA(fMet) and stimulated by a synthetic poly(G,U) template, a process that bypasses the initial steps of mRNA binding and initiation complex formation.[1][2]

This crucial finding indicates that this compound's primary action occurs at a step preceding the formation of the 30S initiation complex, specifically by interfering with the binding of the initiator fMet-tRNA to the 30S ribosomal subunit.[1][2]

The Binding Site: Peptidyl Transferase Center of the 50S Subunit

While initial studies pointed to an early initiation event, the precise binding site of this compound has been elucidated through studies of other oxazolidinones, such as linezolid. Crystallographic and footprinting data reveal that oxazolidinones bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC), specifically within the A-site pocket.[2][3][5] This binding site is composed of universally conserved nucleotides of the 23S rRNA.[3][5] By occupying this critical location, this compound is thought to perturb the correct positioning of the initiator tRNA in the P-site, thereby preventing the formation of a functional 70S initiation complex and halting protein synthesis before it can begin.[2][3]

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in various bacterial systems. The following table summarizes key quantitative data.

| Parameter | Organism/System | Value | Reference(s) |

| IC50 (Protein Synthesis) | Bacillus subtilis | 0.25 µg/mL | [3][4] |

| IC50 (Protein Synthesis) | E. coli PLB-3252 (membrane-defective) | 3.8 µg/mL | [1][4] |

| IC50 (RNA & DNA Synthesis) | Bacillus subtilis | > 32 µg/mL | [3][4] |

| IC50 (RNA & DNA Synthesis) | E. coli PLB-3252 (membrane-defective) | > 64 µg/mL | [1][4] |

Signaling Pathway and Logical Relationships

The following diagrams illustrate the proposed mechanism of action of this compound and the logical flow of the key experiments used to determine this mechanism.

Caption: Proposed mechanism of this compound action on bacterial protein synthesis initiation.

Caption: Logical workflow of experiments to determine the mechanism of this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of this compound's mechanism of action.

Pulse-Labeling for Macromolecular Synthesis Inhibition

This protocol is adapted from the methods used to determine the IC50 of this compound on protein, RNA, and DNA synthesis in E. coli PLB-3252.

a. Bacterial Growth and Preparation:

-

Grow E. coli PLB-3252 in a minimal essential medium to an optical density at 600 nm (OD600) of 0.4.

-

Harvest the cells by centrifugation and resuspend them in fresh, pre-warmed medium to the same OD600.

b. Pulse-Labeling:

-

Aliquot the cell suspension into separate tubes.

-

Add varying concentrations of this compound to the tubes and incubate for a specified period (e.g., 10 minutes) at 37°C.

-

To measure protein synthesis, add a radiolabeled amino acid (e.g., [³H]leucine) to a final concentration of 1 µCi/mL and incubate for 2 minutes.

-

To measure DNA synthesis, add [³H]thymidine to a final concentration of 1 µCi/mL and incubate for 2 minutes.

-

To measure RNA synthesis, add [³H]uridine to a final concentration of 1 µCi/mL and incubate for 2 minutes.

c. Sample Processing and Analysis:

-

Stop the incorporation by adding an equal volume of cold 10% trichloroacetic acid (TCA).

-

Incubate on ice for 30 minutes to precipitate macromolecules.

-

Collect the precipitate by vacuum filtration onto glass fiber filters.

-

Wash the filters extensively with cold 5% TCA, followed by a wash with 70% ethanol.

-

Dry the filters and determine the amount of incorporated radioactivity using a liquid scintillation counter.

-

Calculate the percent inhibition for each this compound concentration relative to a no-drug control and determine the IC50 value.

Preparation of S-30 Cell-Free Extract

This protocol outlines the preparation of a cell-free extract from E. coli for in vitro translation assays.

a. Cell Growth and Harvesting:

-

Grow E. coli MRE600 in a rich medium (e.g., LB broth) to mid-log phase (OD600 ≈ 0.8-1.0).

-

Rapidly cool the culture by pouring it over crushed ice.

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Wash the cell pellet three times with a cold buffer (e.g., 10 mM Tris-acetate pH 8.2, 14 mM magnesium acetate, 60 mM potassium acetate, 1 mM DTT).

b. Cell Lysis and Extract Preparation:

-

Resuspend the washed cell pellet in a minimal volume of the same buffer.

-

Lyse the cells using a French press at high pressure (e.g., 10,000-12,000 psi).

-

Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C to pellet cell debris.

-

Carefully collect the supernatant (this is the S-30 extract).

-

Incubate the S-30 extract under conditions that allow for the degradation of endogenous mRNA and DNA (pre-incubation).

-

Dialyze the pre-incubated extract against the same buffer to remove small molecules.

-

Centrifuge the dialyzed extract at 4,000 x g for 10 minutes at 4°C to remove any precipitate.

-

Aliquot the final S-30 extract and store it at -80°C.

In Vitro Translation Assays

These protocols describe the use of the S-30 cell-free extract to measure protein synthesis with different mRNA templates.

a. Initiation-Dependent Translation with MS2 Bacteriophage RNA:

-

Prepare a reaction mixture containing the S-30 extract from this compound treated or untreated cells, ATP, GTP, an ATP-regenerating system (e.g., creatine phosphate and creatine kinase), a mixture of all 20 amino acids (one of which is radiolabeled, e.g., [³⁵S]methionine), and MS2 bacteriophage RNA as the template.

-

Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding an equal volume of cold 10% TCA.

-

Process the samples for scintillation counting as described in the pulse-labeling protocol to quantify the amount of newly synthesized protein.

b. Initiation-Independent Polypeptide Synthesis with Poly(G,U):

-

Prepare a reaction mixture similar to the MS2 assay, but replace the MS2 RNA with poly(G,U) as the template.

-

Crucially, supplement this reaction with purified fMet-tRNA(fMet).

-

Incubate and process the samples as described for the MS2 assay.

-

Compare the level of polypeptide synthesis in extracts from this compound treated and untreated cells.

Conclusion

This compound represents a significant class of antibacterial agents that function by inhibiting the initiation of bacterial protein synthesis. Its specific targeting of an early, essential step in this fundamental cellular process provides a powerful mechanism for combating bacterial infections. The experimental evidence, gathered through a combination of whole-cell and cell-free assays, clearly demonstrates that this compound prevents the formation of a functional initiation complex. While its precise binding site is inferred from studies on other oxazolidinones, the functional consequence of this interaction is a potent and selective blockade of protein synthesis. This in-depth understanding of this compound's mechanism of action is crucial for the continued development of novel oxazolidinone antibiotics and for strategies to overcome potential resistance.

References

- 1. Ribosomal RNA is the target for oxazolidinones, a novel class of translational inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxazolidinone Antibiotics Target the P Site on Escherichia coli Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Preparation and testing of E. coli S30 in vitro transcription translation extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ribosomal RNA is the target for oxazolidinones, a novel class of translational inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics and Pharmacodynamics of Dup-721: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dup-721, with the chemical name (S)-N-((3-(4-acetylphenyl)-2-oxooxazolidin-5-yl)methyl)acetamide, is a member of the oxazolidinone class of synthetic antibacterial agents. Developed by DuPont, it emerged as a promising candidate for treating infections caused by Gram-positive bacteria, including multidrug-resistant strains. This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data on this compound, intended to serve as a resource for researchers and professionals in the field of drug development. While detailed pharmacokinetic parameters and specific experimental protocols are not extensively available in public literature, this document synthesizes the existing data to offer a thorough understanding of this compound's biological profile.

Pharmacodynamics

The pharmacodynamic properties of this compound are characterized by its potent antibacterial activity against a range of Gram-positive pathogens and its specific mechanism of action targeting bacterial protein synthesis.

In Vitro Antibacterial Activity

This compound has demonstrated significant in vitro activity against various clinically important Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Its activity is generally bacteriostatic. The minimum inhibitory concentration (MIC) is a key parameter for assessing the in vitro potency of an antibiotic. The following tables summarize the MIC90 values (the concentration required to inhibit the growth of 90% of isolates) for this compound against several bacterial species.

Table 1: In Vitro Activity of this compound against Staphylococci [1][2][3][4]

| Organism | Number of Isolates | MIC90 (µg/mL) |

| Staphylococcus aureus (all) | Not Specified | 1.0 - 4.0 |

| Staphylococcus aureus (methicillin-susceptible) | Not Specified | 2.0 |

| Staphylococcus aureus (methicillin-resistant) | Not Specified | 1.0 - 4.0 |

| Staphylococcus epidermidis | Not Specified | 1.0 - 4.0 |

| Coagulase-negative staphylococci | Not Specified | 1.0 |

Table 2: In Vitro Activity of this compound against Streptococci and other Gram-Positive Organisms [1][2][3][4]

| Organism | Number of Isolates | MIC90 (µg/mL) |

| Streptococcus pneumoniae (penicillin-resistant) | Not Specified | 4.0 |

| Beta-hemolytic streptococci (Group A) | Not Specified | 0.5 |

| Group D streptococci (Enterococcus spp.) | Not Specified | 4.0 |

| Streptococcus faecalis | Not Specified | 2.0 - 4.0 |

| Streptococcus faecium | Not Specified | 4.0 |

| Viridans group streptococci | Not Specified | 2.0 |

| Listeria monocytogenes | Not Specified | Not Specified |

| Corynebacterium group JK | Not Specified | Not Specified |

Table 3: In Vitro Activity of this compound against Anaerobic Bacteria [1][2][4]

| Organism | Number of Isolates | MIC90 (µg/mL) |

| Bacteroides fragilis | Not Specified | 4.0 - 8.0 |

| Anaerobic cocci | Not Specified | Not Specified |

| Clostridium spp. (including C. difficile) | Not Specified | Not Specified |

Mechanism of Action: Inhibition of Protein Synthesis

This compound exerts its antibacterial effect by inhibiting a very early stage of bacterial protein synthesis.[5][6] Unlike many other protein synthesis inhibitors that target peptide chain elongation, this compound prevents the formation of the initiation complex.[5][6] Specifically, it is believed to interfere with the binding of fMet-tRNA to the 30S ribosomal subunit, a crucial step for the initiation of translation.[5] This unique mechanism of action contributes to its lack of cross-resistance with other classes of antibiotics that target protein synthesis.[7]

The following diagram illustrates the proposed mechanism of action of this compound.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Mouse models for infectious diseases caused by Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolism and pharmacokinetics of a dipeptidyl peptidase IV inhibitor in rats, dogs, and monkeys with selective carbamoyl glucuronidation of the primary amine in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oxazolidinones, a new class of synthetic antibacterial agents: in vitro and in vivo activities of DuP 105 and DuP 721 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clearance of experimental cutaneous Staphylococcus aureus infections in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The mechanism of action of DuP 721, a new antibacterial agent: effects on macromolecular synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Simple and Rapid Method for Preparing a Cell-Free Bacterial Lysate for Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Dup-721 (CAS RN: 104421-21-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dup-721, with the chemical name (S)-N-[[3-(4-acetylphenyl)-2-oxooxazolidin-5-yl]methyl]acetamide, is a synthetic antibacterial agent belonging to the oxazolidinone class.[1][2] This class of antibiotics is significant for its novel mechanism of action, which involves the inhibition of bacterial protein synthesis at a very early stage.[3][4] this compound has demonstrated a broad spectrum of activity, particularly against Gram-positive bacteria, including strains resistant to other antibiotic classes.[2][5] This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, mechanism of action, and a summary of its in vitro and in vivo activities.

Chemical Properties and Synthesis

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 104421-21-8 |

| Molecular Formula | C₁₄H₁₆N₂O₄ |

| Molecular Weight | 276.29 g/mol |

| IUPAC Name | (S)-N-[[3-(4-acetylphenyl)-2-oxooxazolidin-5-yl]methyl]acetamide |

| Synonyms | DuP 721, (S)-N-[[3-(4-acetylphenyl)-2-oxo-5-oxazolidinyl]methyl]acetamide |

| Appearance | Solid |

Representative Synthesis

-

Formation of a Phenyl Carbamate Intermediate: The synthesis would likely begin with a substituted aniline, in this case, 4-aminoacetophenone. This starting material would be reacted to form a carbamate, a crucial precursor for the oxazolidinone ring.

-

Epoxide Ring Opening and Cyclization: The carbamate intermediate would then react with an appropriate chiral epoxide, such as (R)-glycidyl butyrate, in the presence of a strong base like n-butyllithium. This reaction opens the epoxide ring and is followed by an intramolecular cyclization to form the chiral oxazolidinone ring system.

-

Introduction of the Acetamidomethyl Side Chain: The final step involves the introduction of the acetamidomethyl side chain at the C-5 position of the oxazolidinone ring. This is typically achieved through a series of reactions, including the conversion of a hydroxymethyl intermediate to a leaving group (e.g., mesylate or tosylate), followed by displacement with an azide, reduction of the azide to an amine, and subsequent acetylation to yield the final product, this compound.

Mechanism of Action

This compound exerts its antibacterial effect by inhibiting a very early stage of bacterial protein synthesis.[3][4] Unlike many other protein synthesis inhibitors that act on later stages like elongation or termination, this compound prevents the formation of the initiation complex.[3] This complex, consisting of the 30S ribosomal subunit, mRNA, and initiator fMet-tRNA, is essential for the commencement of protein synthesis. By blocking the formation of this complex, this compound effectively halts the production of bacterial proteins, leading to a bacteriostatic effect.[2]

In Vitro Activity

This compound has demonstrated potent in vitro activity against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2] Its activity is generally bacteriostatic.[2] The minimum inhibitory concentrations (MICs) for 90% of strains (MIC₉₀) are summarized in the table below.

Table 2: In Vitro Activity of this compound Against Various Bacterial Strains

| Bacterial Species | MIC₉₀ (µg/mL) | Reference(s) |

| Staphylococcus aureus (including MRSA) | 1 - 4 | [1][5] |

| Coagulase-negative staphylococci | 1 - 4 | [1] |

| Group D streptococci | 4 | [5] |

| Bacteroides fragilis | 4 | [5] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The in vitro activity of this compound is typically determined using the broth microdilution method as standardized by the National Committee for Clinical Laboratory Standards (NCCLS), now the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration.

-

Serial Dilutions: Serial twofold dilutions of the this compound stock solution are made in Mueller-Hinton broth in 96-well microtiter plates.

-

Inoculum Preparation: The bacterial strains to be tested are grown overnight on an appropriate agar medium. Colonies are then suspended in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is further diluted to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter wells.

-

Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted this compound is inoculated with the standardized bacterial suspension. The plates are then incubated at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

In Vivo Activity

This compound has demonstrated efficacy in murine models of bacterial infection when administered both orally and parenterally.[5]

Table 3: In Vivo Efficacy of this compound in Mouse Infection Models

| Infection Model | Pathogen | Administration Route | ED₅₀ (mg/kg) | Reference(s) |

| Systemic Infection | Staphylococcus aureus | Oral | 2 - 10 | [5] |

| Systemic Infection | Streptococcal species | Oral | 2 - 10 | [5] |

Experimental Protocol: Mouse Systemic Infection Model

-

Animal Model: Typically, female CF-1 mice or a similar strain are used.

-

Infection: Mice are infected intraperitoneally with a lethal dose of the bacterial pathogen (e.g., Staphylococcus aureus or a streptococcal strain) suspended in a suitable medium like hog gastric mucin to enhance virulence.

-

Drug Administration: this compound is formulated in a suitable vehicle (e.g., 0.5% aqueous methylcellulose) and administered orally via gavage at various doses at specified time points post-infection (e.g., 1 and 5 hours after infection).

-

Observation: The animals are observed for a defined period (e.g., 7-14 days), and mortality is recorded.

-